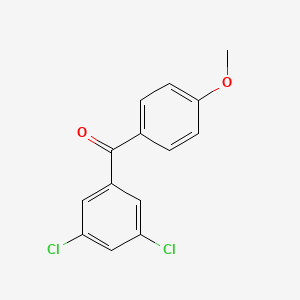![molecular formula C13H27BO3Si B14147298 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- CAS No. 118013-74-4](/img/structure/B14147298.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- is a boron-containing compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound is often used in the formation of carbon-boron bonds, which are essential in the synthesis of many organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the boron-oxygen bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boron compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall yield of the product.
化学反应分析
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes.
Coupling Reactions: The formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Hydroboration: Typically carried out in the presence of a transition metal catalyst, such as palladium or platinum.
Borylation: Often performed using boronic acids or boron trihalides as reagents.
Coupling Reactions: Commonly use palladium or copper catalysts, along with ligands to stabilize the reaction intermediates.
Major Products
The major products formed from these reactions include boronic esters, boronic acids, and various boron-containing organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and imaging agents.
Medicine: Utilized in the synthesis of boron-containing compounds with potential therapeutic properties.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- involves the formation of boron-oxygen and boron-carbon bonds. The boron atom in the compound acts as an electrophile, reacting with nucleophiles such as alkenes, alkynes, and alcohols. The formation of these bonds is facilitated by the presence of a base or a catalyst, which helps to stabilize the reaction intermediates.
相似化合物的比较
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Boronic Acids: Widely used in coupling reactions and as intermediates in organic synthesis.
Boronic Esters: Employed in the synthesis of various organic molecules.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- is unique due to its stability and reactivity. The presence of the trimethylsilyl group enhances its solubility and facilitates its use in various chemical reactions. Additionally, the compound’s ability to form stable boron-oxygen and boron-carbon bonds makes it a valuable reagent in organic synthesis.
属性
CAS 编号 |
118013-74-4 |
|---|---|
分子式 |
C13H27BO3Si |
分子量 |
270.25 g/mol |
IUPAC 名称 |
trimethyl-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]oxysilane |
InChI |
InChI=1S/C13H27BO3Si/c1-11(15-18(6,7)8)9-10-14-16-12(2,3)13(4,5)17-14/h9-11H,1-8H3/b10-9+ |
InChI 键 |
KNRVEXYEGXDHJR-MDZDMXLPSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)O[Si](C)(C)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
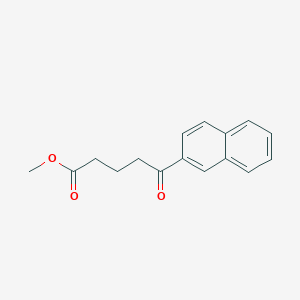
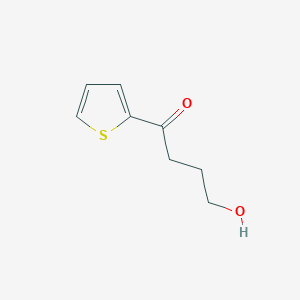
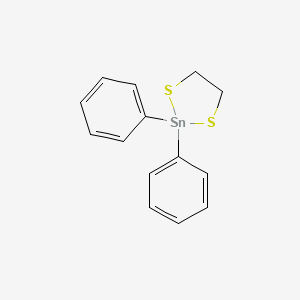
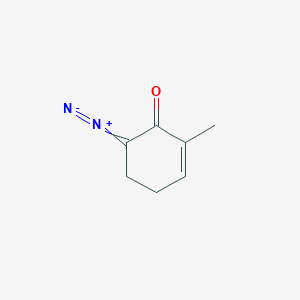
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
